

Application Notes: Intracerebroventricular (ICV) Infusion of Angiotensin (1-7)

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Compound of Interest

Compound Name: Angiotensin (1-7)

Cat. No.: B1266297

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Introduction

Angiotensin-(1-7) [Ang-(1-7)] is a biologically active heptapeptide of the Renin-Angiotensin System (RAS). It often exerts effects that counter the classical vasoconstrictor, pro-inflammatory, and proliferative actions of Angiotensin II (Ang II).^[1] The ACE2/Ang-(1-7)/Mas receptor axis is considered the protective or depressor arm of the RAS.^[1]

Intracerebroventricular (ICV) infusion is a critical research technique that allows for the direct administration of Ang-(1-7) into the brain's ventricular system, bypassing the blood-brain barrier. This method enables researchers to investigate the central effects of Ang-(1-7) on a variety of physiological and pathological processes, particularly in the regulation of cardiovascular function, neuroprotection, and metabolic control.^[2]

Applications

The central administration of Ang-(1-7) is utilized across several research domains to elucidate its role in brain-mediated functions:

- Cardiovascular Regulation: Chronic ICV infusion of Ang-(1-7) has been shown to lower blood pressure in various animal models of hypertension, including DOCA-salt, transgenic (mRen2)27, and salt-sensitive hypertensive rats.^{[3][4][5]} It also improves the baroreflex control of heart rate, restores cardiac autonomic balance, and can prevent cardiac hypertrophy.^{[3][6]} These effects are often mediated by the Mas receptor and are associated with increased nitric oxide (NO) availability and modulation of neurotransmitters in key brain regions like the paraventricular nucleus (PVN).^{[2][4]}

- **Neuroprotection:** The Ang-(1-7)/Mas receptor axis exerts significant neuroprotective effects. Its activation is linked to the stimulation of pro-survival signaling pathways such as PI3K/Akt and ERK1/2, increased cerebral blood flow, and the promotion of neuronal survival.[3] Furthermore, it confers protection by improving the brain's oxidative state and reducing inflammation through the inhibition of pathways like nuclear factor- κ B (NF- κ B).[3]
- **Cognition and Memory:** Ang-(1-7) pathway components are found in brain regions critical for cognition. Central administration has been shown to stimulate synaptic plasticity and participate in learning and memory processes.[3][7]
- **Metabolic Control:** In animal models of metabolic syndrome, such as fructose-fed rats, chronic ICV infusion of Ang-(1-7) has been demonstrated to improve metabolic outcomes by reducing glucose and insulin levels and improving glucose tolerance, in addition to its cardiovascular benefits.[2][8]

Experimental Protocols

Preparation of Angiotensin-(1-7) Infusate

- Reagents:
 - **Angiotensin (1-7)** peptide (e.g., Sigma-Aldrich, Bachem)
 - Sterile artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
- Protocol:
 - Calculate the total amount of Ang-(1-7) required for the duration of the experiment based on the desired dose, infusion rate, and the number of animals.
 - On the day of pump loading, dissolve the lyophilized Ang-(1-7) peptide in the sterile vehicle (aCSF or saline) to achieve the final target concentration. For example, to deliver 200 ng/hour at an infusion rate of 0.5 μ L/hour, the required concentration is 400 ng/ μ L.
 - Ensure the solution is completely dissolved by gentle vortexing.
 - Filter the solution through a 0.22 μ m sterile filter into a sterile tube to remove any potential contaminants.

- Store on ice until the osmotic pumps are filled.

Stereotaxic Surgery for Chronic ICV Cannula Implantation

This protocol is a general guideline for rats; coordinates and equipment sizes should be adjusted for mice.

- Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., for isoflurane) or injectable anesthetic (e.g., ketamine/xylazine)
- Guide cannula (e.g., 22-gauge for rats)[\[9\]](#)
- Osmotic minipump (e.g., Alzet Model 2002 or 2004 for 14-28 day infusion)[\[5\]](#)[\[6\]](#)
- Vinyl or polyethylene tubing to connect the cannula and pump
- Surgical drill with a small burr bit
- Dental cement and anchoring screws
- Surgical tools (scalpel, forceps, hemostats)
- Suturing material or wound clips
- Analgesics (e.g., flunixin meglumine) and antibiotics

- Surgical Protocol:

- Anesthesia and Preparation: Anesthetize the animal and assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex. Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.[\[10\]](#) Apply ophthalmic ointment to the eyes to prevent drying.

- Incision: Clean the surgical area with an antiseptic solution (e.g., povidone-iodine). Make a midline sagittal incision on the scalp to expose the skull. Retract the skin to visualize the cranial sutures, particularly bregma.
- Coordinate Identification: Identify bregma (the junction of the sagittal and coronal sutures). Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle. A common coordinate for rats is: Anteroposterior (AP): -1.0 mm from bregma; Mediolateral (ML): -1.5 mm from bregma (for the right ventricle).[5]
- Drilling: Mark the target coordinates on the skull. Drill a small burr hole at this location, being careful not to damage the underlying dura mater.
- Anchoring: Drill 2-3 additional holes for the placement of small stainless-steel anchoring screws. The screws should not penetrate the dura.
- Cannula Implantation: Attach the guide cannula to the stereotaxic arm. Lower the cannula to the target dorsoventral (DV) coordinate (e.g., -4.5 mm from the skull surface).[5]
- Cannula Fixation: Secure the cannula to the skull and anchor screws using dental cement. Ensure the cement forms a solid cap that holds the cannula firmly in place.
- Pump Implantation: Create a subcutaneous pocket between the scapulae (shoulder blades) using blunt dissection.
- Pump Connection: Prime the osmotic minipump according to the manufacturer's instructions. Connect the filled and primed pump to the implanted guide cannula using the tubing.
- Pump Placement: Carefully place the connected pump into the subcutaneous pocket.
- Closure and Post-Operative Care: Suture or clip the scalp incision. Administer post-operative analgesics and antibiotics as per institutional guidelines.[6] Place the animal in a clean cage on a heating pad to maintain body temperature during recovery. Monitor the animal closely for several days for signs of pain, distress, or infection.[11]

Verification of Cannula Placement

After the experiment is complete, it is crucial to verify the correct placement of the cannula.

- Euthanize the animal according to approved institutional protocols.
- Inject a small volume (e.g., 1-2 μ L) of dye (e.g., Evans Blue) through the cannula.
- Perfusion the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Carefully remove the brain and post-fix it.
- Section the brain coronally through the cannula tract.
- Visually inspect the sections to confirm the presence of the dye within the ventricular system, confirming successful ICV placement.[\[12\]](#)[\[13\]](#)

Data Presentation

Quantitative Effects of ICV Ang-(1-7) Infusion

Table 1: Summary of ICV Ang-(1-7) Infusion Parameters and Cardiovascular Effects

Animal Model	Ang-(1-7) Dose/Rate	Infusion Duration	Key Cardiovascula r Outcomes	Reference
DOCA-salt hypertensive rats	200 ng/h	14 days	Attenuated the increase in Mean Arterial Pressure (MAP); Improved baroreflex sensitivity.	[3][5]
Transgenic (mRen2)27 rats	200 ng/h	14 days	Reduced high blood pressure levels; Stabilized baroreflex control of heart rate.	[3][6]
Salt-sensitive hypertensive rats	1.8 µg/h	6 weeks	Significantly attenuated salt- induced increase in MAP; No significant change in Heart Rate (HR).	[4]
Fructose-fed rats	200 ng/h	4 weeks	Attenuated the development of hypertension; Improved baroreflex control of HR.	[2][8]
Renovascular hypertensive rats (2K1C)	4 µg/h (Antagonist A- 779)	1 hour	A-779 infusion reversed the improvement in baroreflex sensitivity.	[14]

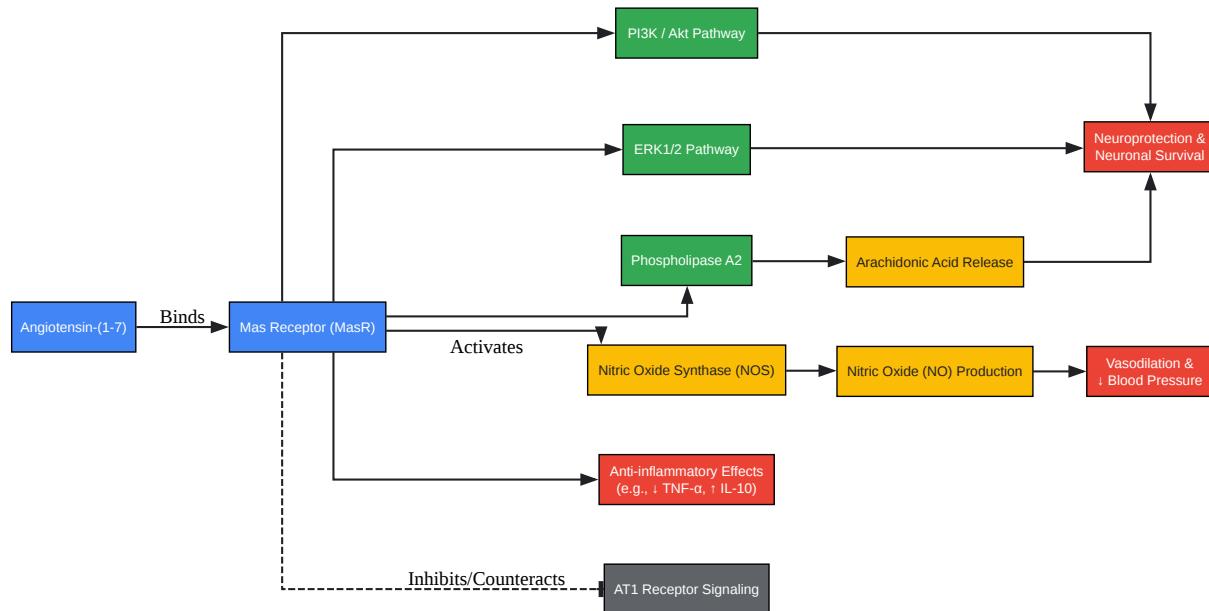
Table 2: Effects of ICV Ang-(1-7) on Central Neurotransmitters and Inflammatory Markers

Animal Model	Brain Region	Treatment	Effect	Reference
Salt-sensitive hypertensive rats	Paraventricular Nucleus (PVN)	ICV Ang-(1-7)	Increased NO and GABA levels; Reduced Glutamate and Norepinephrine (NE) levels.	[4]
Transgenic (mRen2)27 rats	Hypothalamus	ICV Ang-(1-7)	Decreased TNF- α levels; Increased IL-10 levels; Reduced ACE activity and AT1 receptor expression.	[6]
Fructose-fed rats	Hypothalamus & Dorsomedial Medulla	ICV Ang-(1-7)	Reduced mRNA expression of nNOS.	[8]
Spontaneously Hypertensive Rats (SHR)	Hypothalamic & Brainstem Neurons	Ang-(1-7)	Increased Norepinephrine Transporter (NET) expression.	[15]

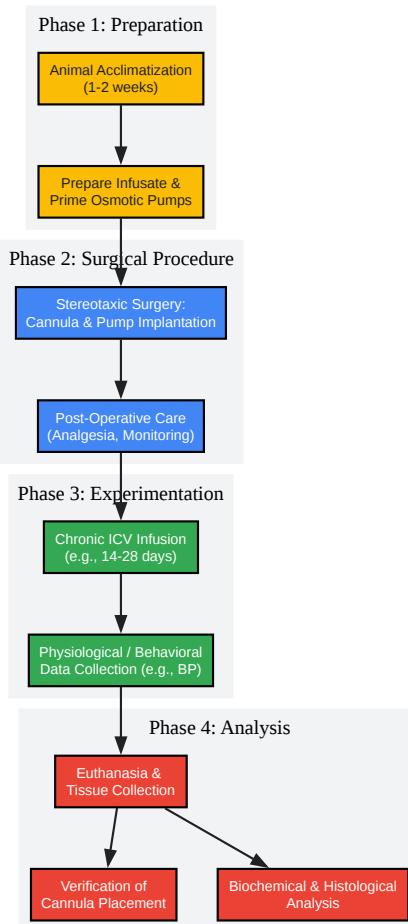
Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the key signaling pathways of Ang-(1-7) and the general experimental workflow for an ICV infusion study.

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Caption: Ang-(1-7) signaling cascade via the Mas receptor in the brain.



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